2-Mercaptobenzoxazole

説明

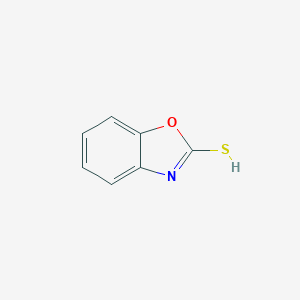

Structure

3D Structure

特性

IUPAC Name |

3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFWJIBUZQARMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062363 | |

| Record name | 2-Mercaptobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan powder; [Alfa Aesar MSDS] | |

| Record name | 2-Mercaptobenzoxazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2382-96-9 | |

| Record name | 2-Mercaptobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2382-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptobenzoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptobenzoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzoxazolethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoxazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOXAZOLE-2-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PFU48RAFX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Mercaptobenzoxazole CAS number and structure

An In-depth Technical Guide to 2-Mercaptobenzoxazole

Core Compound Identity

CAS Number: 2382-96-9[1][2][3][4]

Chemical Structure: 2-Mercaptobenzoxazole is a heterocyclic organic compound featuring a fused benzene (B151609) and oxazole (B20620) ring system, with a thiol group attached to the carbon atom at the 2-position.[1][5] It exists in tautomeric forms, predominantly as the thione under standard conditions.[1]

-

IUPAC Name: 3H-1,3-benzoxazole-2-thione[1]

-

Synonyms: 2-Benzoxazolethiol, Benzo[d]oxazole-2-thiol, 1,3-Benzoxazole-2(3H)-thione[2][3][4]

-

SMILES: C1=CC=C2C(=C1)NC(=S)O2[1]

Physicochemical Properties

The quantitative physicochemical data for 2-Mercaptobenzoxazole are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 151.19 g/mol | [1][2][3] |

| Appearance | Beige or white to off-white crystalline powder | [1][6] |

| Melting Point | 192-195 °C | [1][4] |

| Boiling Point | 247.3 °C at 760 mmHg | [4] |

| Density | 1.41 g/cm³ | [4] |

| Water Solubility | Slightly soluble | [4] |

| Flash Point | 103.4 °C | [4] |

| EC Number | 219-191-9 | [4] |

| MDL Number | MFCD00005769 | [3] |

Experimental Protocols

Synthesis of 2-Mercaptobenzoxazole (I)

This protocol details the synthesis of the core compound from 2-aminophenol, a widely cited method.[7]

Materials:

-

2-Aminophenol (10.91 g)

-

Carbon Disulfide (6.19 ml)

-

Potassium Hydroxide (5.65 g)

-

95% Ethanol (B145695) (100 ml)

-

Deionized Water (15 ml)

-

Activated Charcoal

-

5% Glacial Acetic Acid

Procedure:

-

Combine 10.91 g of 2-aminophenol, 6.19 ml of carbon disulfide, 5.65 g of potassium hydroxide, and 15 ml of water in a 250 ml round-bottom flask.[7]

-

Add 100 ml of 95% ethanol and reflux the mixture for 3 to 4 hours.[7]

-

Carefully add a small amount of activated charcoal to the mixture and continue refluxing for an additional 10 minutes.[7]

-

Filter the hot solution to remove the charcoal.[7]

-

Heat the filtrate to 70-80 °C and add 100 ml of warm water, followed by the addition of 5% glacial acetic acid while stirring rapidly.[7]

-

The product will precipitate as crystals. To maximize crystallization, refrigerate the mixture for 3 hours.[7]

-

Collect the product by filtration, wash with cold water, and dry.[7]

-

Recrystallize the dried product from ethanol to obtain pure 2-Mercaptobenzoxazole.[7]

Synthesis of Schiff Base Derivatives for Biological Screening

This protocol outlines a general multi-step procedure to synthesize Schiff base derivatives of 2-Mercaptobenzoxazole, which are often evaluated for antimicrobial activity.[7][8]

Step 1: Preparation of Ethyl-2-(benzo[d]oxazol-2-ylthio)acetate (II)

-

Reflux equimolar amounts of the synthesized 2-Mercaptobenzoxazole (I) and ethyl chloroacetate (B1199739) in ethanol for 6-8 hours.[7][8]

-

Cool the reaction mixture in an ice bath and stir vigorously to induce precipitation.[7]

-

Filter the precipitate, wash thoroughly with water, and dry.[7]

-

Recrystallize the product from ethanol.[7]

Step 2: Preparation of 2-(benzo[d]oxazol-2-ylthio)acetohydrazide (III)

-

Dissolve equimolar quantities of the ester from Step 1 (II) and 99% hydrazine (B178648) hydrate (B1144303) in methanol.[7][8]

-

Allow the solution to stand at room temperature for 20-22 hours.[7]

-

The resulting hydrazide product (III) will precipitate. Collect it by filtration and dry.

Step 3: Preparation of Schiff's Bases (IVa-d)

-

React the acetohydrazide (III) with various substituted aromatic aldehydes in ethanol.[7][9]

-

Add a few drops of glacial acetic acid to catalyze the reaction.[7]

-

Reflux the mixture for an appropriate time until the reaction is complete (monitored by TLC).[10]

-

Cool the mixture, and the Schiff base product will precipitate.

-

Filter, wash, and recrystallize the final product from a suitable solvent.[7]

Applications in Research and Drug Development

2-Mercaptobenzoxazole and its derivatives are versatile scaffolds in medicinal chemistry and materials science.

-

Antimicrobial and Antifungal Activity: The benzoxazole (B165842) nucleus is a cornerstone in the development of antimicrobial agents.[11] Derivatives have shown significant activity against various Gram-positive and Gram-negative bacteria, including E. coli, S. aureus, and K. pneumoniae, as well as fungal strains like C. albicans.[1][7][12]

-

Anticancer and Antitumor Activity: Substituted derivatives of 2-Mercaptobenzoxazole have demonstrated cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7, MDA-MB-231).[1][8][12] Some derivatives act as multi-kinase inhibitors, targeting enzymes like EGFR, HER2, and VEGFR2, and can induce apoptosis in cancer cells.[8] N-mustard derivatives have also shown promise as antitumor agents.[13]

-

Corrosion Inhibition: The compound is an effective corrosion inhibitor for metals such as copper and steel.[1][14] It functions by adsorbing onto the metal surface and forming a protective film that prevents interaction with corrosive agents.[1][14]

-

Industrial Applications: It is widely used as an accelerator in the sulfur vulcanization process for rubber, enhancing its durability.[1][6] It also serves as a building block for dyes, agrochemicals, and other specialized organic compounds.[6][14]

Signaling Pathways and Experimental Workflows

The synthesis of biologically active derivatives from 2-Mercaptobenzoxazole follows a logical and repeatable workflow. The diagram below illustrates the multi-step synthesis pathway to generate a library of Schiff base derivatives for subsequent biological evaluation.

References

- 1. Buy 2-Mercaptobenzoxazole | 2382-96-9 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. 2382-96-9 | 2-Mercaptobenzoxazole - Moldb [moldb.com]

- 4. 2-Mercaptobenzoxazole | 2382-96-9 [chemnet.com]

- 5. 2-Mercaptobenzoxazole | C7H5NOS | CID 712377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. mdpi.com [mdpi.com]

- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 10. 2-Mercaptobenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives | PDF [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

Physicochemical properties of 2-Mercaptobenzoxazole

An In-depth Technical Guide on the Physicochemical Properties of 2-Mercaptobenzoxazole

Introduction

2-Mercaptobenzoxazole (MBO), with the CAS number 2382-96-9, is a heterocyclic organic compound that holds significant interest for researchers and professionals in drug development and materials science.[1] Its unique structure, featuring a fused benzene (B151609) and oxazole (B20620) ring with a thiol group, imparts a range of notable chemical and biological activities.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Mercaptobenzoxazole, detailed experimental protocols for its synthesis, and visualizations of its chemical synthesis and tautomeric forms.

Physicochemical Properties

The fundamental physicochemical properties of 2-Mercaptobenzoxazole are summarized in the table below, providing a clear reference for laboratory and development settings.

| Property | Value | References |

| Molecular Formula | C₇H₅NOS | [2][3] |

| Molecular Weight | 151.19 g/mol | [1][2] |

| CAS Number | 2382-96-9 | [3] |

| Appearance | White to cream or light yellow crystalline powder.[4][5] | [4][5] |

| Melting Point | 192-195 °C | [3] |

| Boiling Point | 247.3 °C at 760 mmHg | [3] |

| Density | 1.41 g/cm³ | [3] |

| Water Solubility | Slightly soluble / Insoluble | [3][6][7] |

| Solubility in Organic Solvents | Soluble in Methanol (B129727); Slightly soluble in Ether and Ethanol (B145695).[8] | [8] |

| Flash Point | 103.4 °C | [3] |

| Vapor Pressure | 0.0258 mmHg at 25°C | [3] |

| Refractive Index | 1.714 | [3] |

Chemical Structure and Tautomerism

2-Mercaptobenzoxazole can exist in two tautomeric forms: the thione form and the thiol form. Under standard conditions, it predominantly exists as the more stable thione form.[1] This tautomerism is a critical aspect of its reactivity and interaction with other molecules.

Caption: Thiol-thione tautomerism of 2-Mercaptobenzoxazole.

Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum of 2-Mercaptobenzoxazole provides key information about its functional groups. Quantum chemistry calculations have been used to interpret the vibrational modes of MBO, showing good agreement with experimental FT-IR spectra.[9] Key absorption bands include those for the N-H stretch, C=S stretch (in the thione form), and aromatic C-H and C=C vibrations.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the structure of 2-Mercaptobenzoxazole and its derivatives.[10] In the ¹H-NMR spectrum, signals for the aromatic protons typically appear in the range of 6.94–7.47 ppm.[11] The ¹³C-NMR spectrum shows characteristic signals for the carbons in the benzoxazole (B165842) ring system.[10]

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of 2-Mercaptobenzoxazole at 151.19 g/mol .[12] The mass spectrum typically shows a molecular ion peak at m/z = 151.[12]

Experimental Protocols

Synthesis of 2-Mercaptobenzoxazole (I)

A common and established method for the synthesis of 2-Mercaptobenzoxazole involves the reaction of 2-aminophenol (B121084) with carbon disulfide in the presence of a base.[2][10]

Materials:

-

2-Aminophenol

-

Carbon Disulfide (CS₂)

-

Potassium Hydroxide (KOH)

-

95% Ethanol

-

Water

-

Glacial Acetic Acid

-

Activated Charcoal

Procedure:

-

In a 250 mL round-bottom flask, combine 10.91 g of 2-aminophenol, 5.65 g of potassium hydroxide, 6.19 mL of carbon disulfide, and 15 mL of water.[10]

-

Add 100 mL of 95% ethanol to the mixture and reflux for 3 to 4 hours.[10]

-

After the initial reflux, cautiously add a small amount of activated charcoal and continue to reflux for an additional 10 minutes.[10]

-

Filter the hot reaction mixture to remove the charcoal.[10]

-

Heat the filtrate to 70-80°C and add 100 mL of warm water, followed by the addition of 5% glacial acetic acid while stirring rapidly.[10]

-

The product will precipitate as crystals. To encourage further crystallization, refrigerate the mixture for 3 hours.[10]

-

Filter the resulting crystals, dry them, and recrystallize from ethanol to obtain the purified 2-Mercaptobenzoxazole.[10]

Caption: General workflow for the synthesis of 2-Mercaptobenzoxazole.

Synthesis of 2-Mercaptobenzoxazole Derivatives (Schiff's Bases)

2-Mercaptobenzoxazole is a versatile precursor for the synthesis of various derivatives, such as Schiff's bases, which often exhibit interesting biological activities.[10]

Procedure Outline:

-

Step 1: Alkylation. 2-Mercaptobenzoxazole (I) is reacted with an alkylating agent like ethyl chloroacetate (B1199739) to form an intermediate ester (II).[10] This reaction is typically carried out by refluxing equimolar amounts in ethanol for 6-8 hours.[10]

-

Step 2: Hydrazide Formation. The resulting ester (II) is then treated with hydrazine (B178648) hydrate (B1144303) to yield the corresponding acetohydrazide derivative (III).[10] This step involves dissolving the ester and hydrazine hydrate in methanol and letting it stand for 20-22 hours.[10]

-

Step 3: Schiff's Base Formation. The acetohydrazide (III) is reacted with various aromatic aldehydes in the presence of glacial acetic acid to form the final Schiff's base derivatives (IVa-d).[10]

Caption: Workflow for synthesizing Schiff's base derivatives from 2-Mercaptobenzoxazole.

Applications in Research and Development

2-Mercaptobenzoxazole and its derivatives are subjects of extensive research due to their wide range of potential applications:

-

Corrosion Inhibition: It is effective in protecting various metals, including steel and copper, from corrosion by forming a protective layer on the metal surface.[1]

-

Pharmaceutical Scaffolding: The benzoxazole core is a key structural motif in medicinal chemistry. Derivatives have shown potential antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][10]

-

Rubber Industry: It is used as an accelerator in the sulfur vulcanization process, which improves the durability and strength of rubber products.[1][4]

-

Synthesis of Specialty Chemicals: It serves as a valuable intermediate in the synthesis of novel organic compounds with applications in materials science and pharmaceuticals.

References

- 1. Buy 2-Mercaptobenzoxazole | 2382-96-9 [smolecule.com]

- 2. 2-Mercaptobenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Mercaptobenzoxazole | 2382-96-9 [chemnet.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Mercaptobenzoxazole, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2-Mercaptobenzoxazole(2382-96-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 2-Mercaptobenzoxazole, 98+% | Fisher Scientific [fishersci.ca]

- 8. 2-Mercaptobenzoxazole | 2382-96-9 | TCI EUROPE N.V. [tcichemicals.com]

- 9. Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Mercaptobenzoxazole | C7H5NOS | CID 712377 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2-Mercaptobenzoxazole

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of 2-mercaptobenzoxazole is paramount. This technical guide provides an in-depth analysis of its solubility characteristics in various solvents, details experimental protocols for solubility determination, and illustrates key concepts through logical diagrams.

Core Concepts in Solubility

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and efficacy. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. Several factors, including the chemical structure of the solute and solvent, temperature, and pH, govern this equilibrium.

Solubility Profile of 2-Mercaptobenzoxazole

Quantitative solubility data for 2-mercaptobenzoxazole is not extensively available in peer-reviewed literature. However, qualitative descriptions and data from structurally analogous compounds provide valuable insights into its solubility profile.

Qualitative Solubility

2-Mercaptobenzoxazole is generally characterized by its limited aqueous solubility and better solubility in organic solvents. Available data indicates that it is "slightly soluble in water".[1][2][3] Its solubility in common organic solvents is described as follows:

For certain derivatives of 2-mercaptobenzoxazole, studies have reported them to be "freely soluble in Methanol & Alcohol".[4]

Quantitative Solubility Data

Precise quantitative solubility data for 2-mercaptobenzoxazole is sparse. To provide a comparative reference, the following table summarizes the solubility of a structurally related compound, 2-mercaptobenzothiazole, in various solvents. It is crucial to note that while analogous, these values are not a direct representation of 2-mercaptobenzoxazole's solubility but can offer an estimation of its behavior.

| Solvent | Temperature (°C) | Solubility (mg/L) |

| Water | 20 | 117[5] |

| Water (pH 5) | Not Specified | 51[6] |

| Water (pH 7) | Not Specified | 118[6] |

| Water (pH 9) | Not Specified | 900[6] |

| Ethyl Alcohol | Not Specified | 20,000[6] |

| Acetone | Not Specified | 100,000[6] |

Experimental Protocol for Solubility Determination

The isothermal saturation method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol outlines the key steps involved.

Objective: To determine the equilibrium solubility of 2-mercaptobenzoxazole in a selected solvent at a specific temperature.

Apparatus:

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or water bath with temperature control (±0.5 °C)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation of Saturated Solution: An excess amount of 2-mercaptobenzoxazole is added to a known volume of the solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated in a thermostatic shaker or water bath at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the set temperature to allow the undissolved solid to settle. The supernatant is then carefully separated, often by centrifugation, to remove any remaining solid particles.

-

Sample Preparation: A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: The concentration of 2-mercaptobenzoxazole in the diluted sample is determined using a validated HPLC method. A calibration curve is generated using standard solutions of known concentrations to quantify the analyte.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Factors Influencing Solubility

The solubility of 2-mercaptobenzoxazole is influenced by a variety of intrinsic and extrinsic factors. Understanding these relationships is crucial for its application in research and development.

Caption: Key intrinsic and extrinsic factors governing the solubility of 2-mercaptobenzoxazole.

Experimental and Analytical Workflow

A systematic workflow is essential for accurate and reproducible solubility determination. The following diagram illustrates a typical workflow from experimental setup to data analysis.

Caption: A streamlined workflow for the experimental determination and analysis of solubility.

References

- 1. 2-Mercaptobenzoxazole, 98+% | Fisher Scientific [fishersci.ca]

- 2. 2-Mercaptobenzoxazole | 2382-96-9 [chemnet.com]

- 3. 2-Mercaptobenzoxazole | 2382-96-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. www2.mst.dk [www2.mst.dk]

- 6. asianpubs.org [asianpubs.org]

Spectroscopic Profile of 2-Mercaptobenzoxazole: A Technical Guide

Introduction: 2-Mercaptobenzoxazole (C₇H₅NOS) is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its versatile chemical reactivity and diverse biological activities. Accurate structural elucidation and purity assessment are critical for its application in research and development. This technical guide provides a comprehensive overview of the spectroscopic data for 2-Mercaptobenzoxazole, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication and verification of these findings.

Spectroscopic Data Summary

The following sections summarize the key quantitative data obtained from NMR, IR, and MS analyses of 2-Mercaptobenzoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific peak assignments for the parent compound can vary with solvent and concentration, the following tables provide the expected chemical shift ranges for the protons and carbons in the 2-Mercaptobenzoxazole structure, based on data from analogous benzoxazole (B165842) derivatives.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (H4, H5, H6, H7) | 7.10 - 7.70 | Multiplet (m) | The four protons on the benzene (B151609) ring appear as a complex multiplet in the aromatic region.[1][2][3] |

| N-H | 11.0 - 13.0 | Broad Singlet (br s) | The labile proton on the nitrogen atom is typically broad and appears far downfield. Its observation may depend on the solvent used. |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=S (C2) | ~180 - 190 | The thione carbon is the most deshielded and appears significantly downfield. |

| C3a / C7a | ~140 - 152 | Quaternary carbons at the ring fusion. |

| C4 / C5 / C6 / C7 | ~110 - 130 | Aromatic carbons of the benzene ring.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The data below represents characteristic absorption bands for 2-Mercaptobenzoxazole. A detailed theoretical and experimental vibrational analysis has been reported, confirming these assignments.[5][6]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

|---|---|---|

| ~3400 | N-H stretch | Medium-Broad |

| ~3100 - 3000 | Aromatic C-H stretch | Medium |

| ~1620 | C=N stretch | Medium |

| ~1480 | Aromatic C=C stretch | Strong |

| ~1250 | C-O-C stretch | Strong |

| ~1100 | C=S stretch | Strong |

| ~750 | C-S stretch / Aromatic C-H bend | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The molecular weight of 2-Mercaptobenzoxazole is 151.19 g/mol .[7]

Table 4: Mass Spectrometry Data

| m/z Value | Ion | Method | Notes |

|---|---|---|---|

| 151 | [M]⁺ | GC-MS (EI) | Molecular ion peak.[7] |

| 150.0019 | [M-H]⁻ | ESI-MS | Precursor ion in negative ion mode.[7] |

| 91 | [C₆H₅N]⁺ | GC-MS (EI) | Fragment corresponding to the loss of COS.[7] |

| 64 | [C₅H₄]⁺ | GC-MS (EI) | Further fragmentation of the aromatic ring.[7] |

Experimental Protocols

The acquisition of high-quality spectroscopic data is dependent on standardized experimental procedures.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 1-5 mg of purified 2-Mercaptobenzoxazole.

-

For ¹³C NMR, a higher concentration is required; accurately weigh 10-20 mg of the sample.

-

Place the sample in a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrumentation & Data Acquisition:

-

Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a 90-degree pulse angle and a longer relaxation delay (5-10 seconds) are used to ensure proper quantitation of all carbon signals. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Use spectroscopy-grade potassium bromide (KBr), which has been thoroughly dried in an oven at >100°C for several hours and stored in a desiccator.

-

In an agate mortar, grind 1-2 mg of the 2-Mercaptobenzoxazole sample to a very fine powder.

-

Add approximately 150-200 mg of the dry KBr powder to the mortar.

-

Gently but thoroughly mix the sample and KBr with the pestle for 1-2 minutes to ensure a homogeneous mixture.

-

-

Pellet Formation & Analysis:

-

Transfer a portion of the mixture to a pellet die.

-

Place the die into a hydraulic press and apply a pressure of 8-10 tons for several minutes. This will form a thin, transparent, or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample chamber.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation:

-

Prepare a stock solution of 2-Mercaptobenzoxazole in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) using the mobile phase as the diluent to ensure compatibility.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

-

-

Instrumentation & Data Acquisition:

-

Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system, often equipped with an Electrospray Ionization (ESI) source.

-

LC Method: Use a C18 column with a gradient elution, for example, starting with a high percentage of water (with 0.1% formic acid) and increasing the percentage of an organic solvent like acetonitrile (B52724) (with 0.1% formic acid) over several minutes.

-

MS Method: Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-300 amu).

-

Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

For fragmentation studies (MS/MS), the molecular ion of interest (e.g., m/z 151) can be isolated and subjected to collision-induced dissociation (CID) to generate and analyze its fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound like 2-Mercaptobenzoxazole.

References

- 1. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Mercaptobenzoxazole | C7H5NOS | CID 712377 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of 2-Mercaptobenzoxazole: A Technical Guide

An in-depth exploration of the synthesis, history, and multifaceted applications of a pivotal heterocyclic compound for researchers, scientists, and drug development professionals.

Introduction to 2-Mercaptobenzoxazole

2-Mercaptobenzoxazole (MBO), a heterocyclic compound featuring a fused benzene (B151609) and oxazole (B20620) ring with a thiol group at the 2-position, has been a subject of scientific inquiry for nearly 150 years. Its versatile chemical nature has led to its use in a wide array of applications, from the synthesis of dyes and pharmaceuticals to its role as a corrosion inhibitor and a rubber vulcanization accelerator.[1][2] This technical guide delves into the discovery, historical development, and key synthetic methodologies of 2-Mercaptobenzoxazole, providing detailed experimental protocols, quantitative data, and an overview of its biological significance.

The Genesis of 2-Mercaptobenzoxazole: A Historical Perspective

The first documented synthesis of 2-Mercaptobenzoxazole was by Dunner in 1876, as published in the scientific journal Berichte.[3][4][5] This initial discovery laid the groundwork for over a century of research into benzoxazole (B165842) chemistry. The early methods for its preparation were centered on the reaction between ortho-aminophenol and carbon disulfide or its derivatives, such as alkali metal alkylxanthates.[3][4][5] While effective, the use of the highly flammable and toxic carbon disulfide presented significant challenges for large-scale industrial production, necessitating the development of safer and more environmentally benign synthetic routes.[5]

Synthetic Methodologies: From Classic Reactions to Modern Innovations

The synthesis of 2-Mercaptobenzoxazole has evolved significantly since its discovery. The foundational methods have been refined, and novel approaches have been developed to improve yield, safety, and environmental impact.

Classical Synthesis: The Reaction of o-Aminophenol and Carbon Disulfide

The traditional and most widely cited method for synthesizing 2-Mercaptobenzoxazole involves the reaction of o-aminophenol with carbon disulfide in the presence of a base, typically in an alcoholic solvent.

A common laboratory-scale preparation involves refluxing 2-aminophenol (B121084) with carbon disulfide and potassium hydroxide (B78521) in ethanol.[6] The reaction mixture is heated for several hours, followed by treatment with charcoal to remove impurities.[6] The product is then precipitated by acidification with acetic acid, filtered, and recrystallized from ethanol.[6]

Another variation of this classical approach involves heating 2-aminophenol and carbon disulfide in an autoclave at high temperature and pressure.[7] The resulting product is then treated with a sodium hydroxide solution to remove any unreacted amine, followed by precipitation with hydrochloric acid.[7]

A Safer Alternative: The Trithiocarbonate (B1256668) Method

To circumvent the hazards associated with carbon disulfide, a method utilizing alkali metal trithiocarbonates was developed.[3][5] This process involves reacting an aminophenol or its metal salt with an alkali metal trithiocarbonate in an aqueous solution.[3][5] This approach is noted to be less polluting and more suitable for large-scale industrial synthesis.[5]

In a typical procedure, 5-chloro-2-aminophenol is mixed with an aqueous solution of sodium trithiocarbonate and sodium hydroxide.[5] The mixture is heated under reflux for several hours.[5] After cooling, the resulting 6-chloro-2-mercaptobenzoxazole is precipitated by the addition of sulfuric acid, filtered, washed with water, and dried.[5]

Modern Synthetic Approaches

More contemporary methods for the synthesis of 2-Mercaptobenzoxazole and its derivatives continue to be explored. One such method involves the reaction of 2-aminophenol with tetramethylthiuram disulfide (TMTD) in N,N-dimethylformamide (DMF) in the presence of potassium carbonate.[4] This reaction is heated for several hours, and the product is isolated after an aqueous workup and purification by column chromatography.[4]

Quantitative Data on 2-Mercaptobenzoxazole Synthesis

The efficiency of the various synthetic methods for 2-Mercaptobenzoxazole and its derivatives can be compared through their reported yields and the physical properties of the products.

| Product | Starting Materials | Reagents and Solvents | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| 2-Mercaptobenzoxazole | 2-Aminophenol, Tetramethylthiuram Disulfide | K2CO3, DMF | 120°C, 12 hours | 80 | - | [4] |

| 6-Chloro-2-mercaptobenzoxazole | 5-Chloro-2-aminophenol, Sodium Trithiocarbonate | NaOH, H2O, H2SO4 | Reflux, 3 hours | 96 | 223-224 | [5] |

| 2-Mercaptobenzoxazole | 2-Aminophenol, Carbon Disulfide | KOH, Ethanol, Acetic Acid | Reflux, 3-4 hours | - | - | [6] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C7H5NOS | [4][] |

| Molecular Weight | 151.19 g/mol | [4][] |

| Appearance | Tan powder / White to off-white powder | [2][] |

| Melting Point | 196°C | [] |

| Boiling Point | 247.3±23.0°C at 760 mmHg | [] |

| Density | 1.41±0.1 g/cm3 | [] |

| CAS Number | 2382-96-9 | [4][9] |

Visualizing the Synthesis and Derivatization of 2-Mercaptobenzoxazole

The following diagrams, generated using the DOT language, illustrate the primary synthetic pathway to 2-Mercaptobenzoxazole and a general workflow for its derivatization into biologically active compounds.

Caption: Primary synthesis of 2-Mercaptobenzoxazole.

Caption: Derivatization of 2-Mercaptobenzoxazole.

Biological Significance and Signaling Pathways

2-Mercaptobenzoxazole itself is a versatile building block, but its true potential in drug development is realized through its derivatives.[10][11] These derivatives have been shown to possess a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, analgesic, and anti-inflammatory properties.[6][10]

Recent studies have elucidated some of the mechanisms behind these activities. For instance, novel 1,2,3-triazole derivatives of 2-Mercaptobenzoxazole have been synthesized and shown to be potent in vivo anti-inflammatory agents.[12] These compounds were found to suppress the expression of the COX-2 gene, a key enzyme in the inflammatory pathway.[12] Molecular docking studies have suggested that these molecules interact with key amino acid residues, such as Tyr-59, Tyr-119, and Gly-121, in the active site of the COX-2 enzyme.[12]

Caption: Inhibition of the COX-2 signaling pathway.

Conclusion

From its initial discovery in the 19th century, 2-Mercaptobenzoxazole has proven to be a compound of enduring scientific and industrial importance. The evolution of its synthesis from hazardous classical methods to safer, more efficient modern techniques reflects the progress in organic chemistry. Its role as a versatile scaffold for the development of a plethora of biologically active molecules ensures its continued relevance in the fields of medicinal chemistry and drug discovery. The ongoing exploration of its derivatives and their mechanisms of action, such as the inhibition of key inflammatory pathways, highlights the rich and still largely untapped potential of this remarkable heterocyclic compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. JPH0733375B2 - Method for producing 2-mercaptobenzoxazole - Google Patents [patents.google.com]

- 4. 2-Mercaptobenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 5. US4677209A - Process for the preparation of 2-mercaptobenzoxazoles - Google Patents [patents.google.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives | PDF [slideshare.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of novel 2-mercaptobenzoxazole based 1,2,3-triazoles as inhibitors of proinflammatory cytokines and suppressors of COX-2 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Mercaptobenzoxazole Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-mercaptobenzoxazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory properties of 2-mercaptobenzoxazole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 2-mercaptobenzoxazole have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of critical protein kinases, leading to the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer and Kinase Inhibition Data

The following tables summarize the in vitro efficacy of various 2-mercaptobenzoxazole derivatives, highlighting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines and specific protein kinases.

Table 1: Anticancer Activity of 2-Mercaptobenzoxazole Derivatives (IC50 in µM) [1][2][3]

| Compound ID | HepG2 (Liver) | MCF-7 (Breast) | MDA-MB-231 (Breast) | HeLa (Cervical) | Reference Drug (Doxorubicin) | Reference Drug (Sunitinib) |

| 4b | 19.34 | 9.72 | 11.28 | 15.46 | 0.82 | 3.45 |

| 4d | 8.72 | 4.15 | 3.29 | 6.93 | 0.82 | 3.45 |

| 5d | 12.87 | 6.24 | 2.14 | 9.81 | 0.82 | 3.45 |

| 6b | 6.83 | 3.64 | 2.14 | 5.18 | 0.82 | 3.45 |

Table 2: Kinase Inhibitory Activity of Compound 6b (IC50 in µM) [1][3]

| Kinase | IC50 (µM) |

| EGFR | 0.279 |

| HER2 | 0.224 |

| VEGFR2 | 0.565 |

| CDK2 | 0.886 |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of 2-mercaptobenzoxazole derivatives against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HepG2, MCF-7, MDA-MB-231, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Test compounds (2-mercaptobenzoxazole derivatives)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Signaling Pathways in Anticancer Activity

The anticancer effects of 2-mercaptobenzoxazole derivatives are often mediated through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Caption: G2/M Phase Cell Cycle Arrest Induced by 2-Mercaptobenzoxazole Derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Potential of 2-Mercaptobenzoxazole in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 2-Mercaptobenzoxazole (2-MBO) has emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its unique structural features allow for diverse chemical modifications, leading to the development of potent therapeutic agents. This technical guide provides an in-depth overview of the current applications of 2-MBO in medicinal chemistry, focusing on its anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and drug development in this promising area.

Anticancer Applications: Targeting Key Signaling Pathways

Derivatives of 2-Mercaptobenzoxazole have shown significant promise as anticancer agents, primarily through the inhibition of multiple protein kinases crucial for tumor growth and survival. These compounds often induce apoptosis and cause cell cycle arrest in cancer cells.

A notable series of 2-MBO derivatives has been synthesized and evaluated for antiproliferative activity against a panel of human cancer cell lines.[1][2] These compounds, featuring hydrazone linkers conjugated to various substituted moieties, have demonstrated potent cytotoxicity.[1] For instance, compound 6b , a derivative containing a pyrrole (B145914) ring, exhibited broad-spectrum antitumor activity with IC50 values in the low micromolar range.[1][2][3] This compound was also found to be a potent inhibitor of several key protein kinases, including EGFR, HER2, VEGFR2, and CDK2.[1][2][3]

Another approach has been the development of N-mustards based on the 2-MBO scaffold, which have shown antitumor activity by acting as alkylating agents that can cross-link DNA and other macromolecules in neoplastic cells.[4]

Quantitative Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Reference |

| 4b | MDA-MB-231 | 9.72 | [1] |

| HepG2 | 19.34 | [1] | |

| 4d | MDA-MB-231 | 8.45 | [1] |

| HeLa | 12.61 | [1] | |

| 5d | MDA-MB-231 | 4.28 | [1] |

| MCF-7 | 7.15 | [1] | |

| 6b | MDA-MB-231 | 2.14 | [1][3] |

| MCF-7 | 3.64 | [1][3] | |

| HeLa | 5.18 | [1][3] | |

| HepG2 | 6.83 | [1][3] | |

| Doxorubicin | MDA-MB-231 | 4.50 | [1] |

| MCF-7 | 5.20 | [1] | |

| HeLa | 6.80 | [1] | |

| HepG2 | 7.30 | [1] | |

| Sunitinib | MDA-MB-231 | 3.80 | [1] |

| MCF-7 | 4.10 | [1] | |

| HeLa | 5.20 | [1] | |

| HepG2 | 6.50 | [1] |

| Compound | Kinase Target | IC50 (µM) | Reference |

| 6b | EGFR | 0.279 | [1][3] |

| HER2 | 0.224 | [1][3] | |

| VEGFR2 | 0.565 | [1][3] | |

| CDK2 | 0.886 | [1][3] |

Experimental Protocols

General Synthesis of 2-MBO Hydrazone Derivatives:

A general synthetic route to produce anticancer 2-MBO derivatives involves a three-step process.[1]

-

Synthesis of Ethyl 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetate (2): 2-Mercaptobenzoxazole (1) is reacted with ethyl chloroacetate (B1199739) in acetone (B3395972) with anhydrous potassium carbonate as a base, followed by reflux.[1]

-

Synthesis of 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide (3): The resulting ester (2) is then treated with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) and refluxed to yield the acetohydrazide.[1]

-

Synthesis of Schiff Base Derivatives (4a-d, 5a-f, 6a-b): The acetohydrazide (3) is reacted with various aldehydes or ketones (e.g., substituted benzaldehydes, isatins, or heterocyclic aldehydes) in ethanol with a catalytic amount of acetic acid under reflux to form the final Schiff base derivatives.[1]

In Vitro Kinase Inhibition Assay:

The inhibitory activity of the synthesized compounds against protein kinases such as EGFR, HER2, VEGFR2, and CDK2 can be evaluated using ELISA kits. The protocol generally involves the following steps:

-

A 96-well plate is coated with the specific antibody for the kinase of interest.

-

The test compound or a standard solution is added to the wells and incubated.

-

After washing, a biotin-conjugated antibody specific to the kinase is added and incubated.

-

Horseradish peroxidase-conjugated avidin (B1170675) is then added, followed by a substrate solution.

-

The color development is stopped, and the absorbance is measured at a specific wavelength. The IC50 values are then calculated.[1]

Signaling Pathway

Caption: Inhibition of kinase signaling pathways by 2-MBO derivatives.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 2-Mercaptobenzoxazole derivatives have demonstrated promising antibacterial and antifungal activities, making them attractive candidates for further investigation.

Schiff base derivatives of 2-MBO have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] Notably, some of these compounds have shown significant percentage inhibition against various bacterial strains.[5] For example, compound IVb displayed considerable activity against Klebsiella pneumoniae and Salmonella paratyphi.[5]

Quantitative Antimicrobial Data

| Compound | Bacterial Strain | % Inhibition (at 50 µg/ml) | Reference |

| IVa | S. paratyphi | 44.4 | [5] |

| P. mirabilis | 46.6 | [5] | |

| E. aerogenes | 40.0 | [5] | |

| K. pneumoniae | 42.8 | [5] | |

| E. coli | 53.3 | [5] | |

| B. subtilis | 38.4 | [5] | |

| IVb | S. paratyphi | 73.2 | [5] |

| P. mirabilis | 66.9 | [5] | |

| E. aerogenes | 61.0 | [5] | |

| K. pneumoniae | 78.5 | [5] | |

| E. coli | 50.0 | [5] | |

| B. subtilis | 46.1 | [5] | |

| IVc | S. paratyphi | 66.6 | [5] |

| P. mirabilis | 53.3 | [5] | |

| E. aerogenes | 70.0 | [5] | |

| K. pneumoniae | 57.1 | [5] | |

| E. coli | 60.0 | [5] | |

| B. subtilis | 69.2 | [5] | |

| IVd | S. paratyphi | 55.5 | [5] |

| P. mirabilis | 60.0 | [5] | |

| E. aerogenes | 50.0 | [5] | |

| K. pneumoniae | 64.2 | [5] | |

| E. coli | 73.3 | [5] | |

| B. subtilis | 53.8 | [5] |

* Significant activity[5]

Experimental Protocols

Synthesis of 2-MBO Schiff Base Derivatives for Antimicrobial Testing:

The synthesis follows a similar pathway to the anticancer derivatives:

-

Preparation of benzo[d]oxazole-2-thiol (I): This is achieved by refluxing 2-aminophenol (B121084) with carbon disulfide and potassium hydroxide (B78521) in ethanol.[5]

-

Preparation of ethyl-2-(benzo[d]oxazole-2-ylthio)acetate (II): Compound (I) is treated with ethyl chloroacetate.[5]

-

Preparation of 2-(benzo[d]oxazole-2-ylthio)acetohydrazide (III): Compound (II) is reacted with hydrazine hydrate.[5]

-

Preparation of Schiff's bases (IVa-d): Compound (III) is reacted with various aromatic aldehydes in the presence of glacial acetic acid.[5]

Antibacterial Activity Screening (Agar Well Diffusion Method):

-

Sterile nutrient agar (B569324) is poured into sterile petri dishes and allowed to solidify.

-

The agar plates are inoculated with a 24-hour-old culture of the test bacteria.

-

Wells are made in the agar using a sterile borer.

-

A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

-

The plates are incubated at 37°C for 24 hours.

-

The zone of inhibition around each well is measured in millimeters. The percentage inhibition can be calculated relative to a standard antibiotic.[6]

Experimental Workflow

Caption: Workflow for antimicrobial screening of 2-MBO derivatives.

Anti-inflammatory and Analgesic Properties

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a key research area. 2-MBO derivatives have demonstrated significant anti-inflammatory and analgesic effects.

Certain 2-MBO derivatives have been shown to possess analgesic effects stronger than diclofenac (B195802) sodium in the acetic acid-induced writhing test in mice.[7] In the formaldehyde-induced paw edema test, some compounds were more active than diclofenac sodium, while others showed comparable potency.[7]

Furthermore, a series of 1,2,3-triazole derivatives of 2-MBO have been synthesized and shown to act as inhibitors of proinflammatory cytokines and suppressors of COX-2 gene expression.[8] Compound 4 from this series exhibited potent in vivo anti-inflammatory activity, comparable to the standard drug celecoxib, and demonstrated a favorable safety profile with no gastric ulceration.[8][9]

Quantitative Anti-inflammatory Data

| Compound | In Vivo Anti-inflammatory Activity (% Inhibition) | COX-2 Gene Expression (Fold Suppression) | COX-1/COX-2 Selectivity Index | Reference |

| 4 | 66.66% (at 3h) | 0.94 | 64.79 | [8][9] |

| 61.11% (at 5h) | [8][9] | |||

| 9 | - | 0.79 | 66.47 | [8][9] |

| Celecoxib | 72.22% (at 3h) | - | 75.56 | [8][9] |

| 65.55% (at 5h) | [8][9] |

Experimental Protocols

Carrageenan-Induced Rat Paw Edema Assay:

This is a standard in vivo model to screen for acute anti-inflammatory activity.

-

Animals (e.g., Wistar rats) are divided into groups: control, standard (e.g., celecoxib), and test compound groups.

-

The test compounds and the standard drug are administered orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat.

-

The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for each group relative to the control group.[10]

COX-2 Gene Expression Analysis (RT-PCR):

-

Isolate total RNA from relevant cells (e.g., macrophages stimulated with lipopolysaccharide) treated with the test compounds.

-

Synthesize cDNA from the isolated RNA using reverse transcriptase.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for the COX-2 gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative expression of the COX-2 gene is calculated using the ΔΔCt method.

Signaling Pathway

Caption: Anti-inflammatory mechanism of 2-MBO derivatives.

Enzyme Inhibition: A Targeted Approach

The 2-MBO scaffold has also been identified as a potent inhibitor of various enzymes, highlighting its potential for the development of targeted therapies.

Notably, 2-MBO itself has been shown to be an effective inhibitor of human carbonic anhydrases (hCAs), a family of zinc-containing enzymes involved in various physiological processes.[11] It exhibits a novel binding mode to the enzyme's active site, with the sulfur atom coordinating to the zinc ion.[11][12] 2-MBO shows preferential inhibition of the hCA II isoform.[11]

Quantitative Enzyme Inhibition Data

| Compound | Enzyme Target | Kᵢ (µM) | Reference |

| 2-Mercaptobenzoxazole (1) | hCA I | 88.4 | [11] |

| hCA II | 0.97 | [11] | |

| hCA IX | 20.7 | [11] | |

| hCA XII | 1.9 | [11] |

Experimental Protocols

Carbonic Anhydrase Inhibition Assay:

The inhibition of carbonic anhydrase activity can be determined by a stopped-flow spectrophotometric method that measures the enzyme-catalyzed hydration of CO₂.

-

The assay is performed at a specific temperature (e.g., 25°C).

-

A solution of the enzyme is incubated with various concentrations of the inhibitor.

-

The enzyme-inhibitor solution is mixed with a CO₂-saturated solution in a stopped-flow instrument.

-

The decrease in pH due to the formation of carbonic acid is monitored using a pH indicator (e.g., phenol (B47542) red).

-

The initial rates of the reaction are determined, and the IC50 and Kᵢ values are calculated from the dose-response curves.

Conclusion

2-Mercaptobenzoxazole and its derivatives represent a highly promising class of compounds in medicinal chemistry with a wide range of therapeutic applications. The versatility of the 2-MBO scaffold allows for the synthesis of diverse libraries of compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering further exploration and innovation in this exciting field. The continued investigation of 2-MBO derivatives holds the potential to deliver novel and effective treatments for a variety of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Analgesic and antiinflammatory effects of some 2-mercaptobenzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of novel 2-mercaptobenzoxazole based 1,2,3-triazoles as inhibitors of proinflammatory cytokines and suppressors of COX-2 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. zenodo.org [zenodo.org]

- 11. 2-Mercaptobenzoxazoles: a class of carbonic anhydrase inhibitors with a novel binding mode to the enzyme active site - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02857F [pubs.rsc.org]

- 12. Buy 2-Mercaptobenzoxazole | 2382-96-9 [smolecule.com]

2-Mercaptobenzoxazole: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptobenzoxazole (2-MBO), a heterocyclic compound featuring a benzoxazole (B165842) core with a thiol group at the 2-position, has emerged as a pivotal building block in organic synthesis. Its unique chemical architecture, characterized by the tautomeric equilibrium between thiol and thione forms, imparts versatile reactivity, making it a valuable precursor for a diverse array of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the role of 2-mercaptobenzoxazole in organic synthesis, with a focus on its application in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its use in research and drug discovery.

Introduction

The benzoxazole scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] 2-Mercaptobenzoxazole serves as a readily accessible and highly reactive starting material for the synthesis of a multitude of 2-substituted benzoxazole derivatives. The presence of the reactive thiol group allows for a variety of chemical modifications, enabling the construction of complex molecular architectures with tailored biological functions.[2] This guide will delve into the key synthetic transformations of 2-mercaptobenzoxazole and highlight its significance as a precursor in the synthesis of pharmacologically relevant compounds.

Physicochemical Properties

2-Mercaptobenzoxazole is a beige crystalline powder with a molecular formula of C₇H₅NOS.[3] It exhibits a melting point in the range of 192-195 °C.[3] The molecule exists in tautomeric equilibrium between the thiol and the more stable thione form.[4] This duality in its chemical nature is fundamental to its reactivity.

| Property | Value | Reference |

| Molecular Formula | C₇H₅NOS | [3][5] |

| Molecular Weight | 151.19 g/mol | [5] |

| Melting Point | 192-195 °C | [3] |

| Appearance | Beige crystalline powder | [3] |

Synthetic Applications and Experimental Protocols

2-Mercaptobenzoxazole is a versatile precursor for the synthesis of a wide range of heterocyclic compounds. The thiol group can be readily alkylated, acylated, and used in condensation reactions to introduce diverse functionalities.

Synthesis of S-Substituted 2-Mercaptobenzoxazole Derivatives

A common and straightforward modification of 2-mercaptobenzoxazole involves the S-alkylation to introduce a variety of side chains. These derivatives often serve as key intermediates for further elaboration.

This procedure describes the S-alkylation of 2-mercaptobenzoxazole with ethyl chloroacetate (B1199739).[1]

-

Materials: 2-Mercaptobenzoxazole (1), ethyl chloroacetate, anhydrous potassium carbonate, acetone.

-

Procedure: To a stirred solution of 2-mercaptobenzoxazole (0.02 mol) and anhydrous potassium carbonate (0.02 mol) in 30 mL of acetone, add ethyl chloroacetate (0.023 mol). The reaction mixture is then refluxed for 5–10 hours.[1] After completion of the reaction (monitored by TLC), the mixture is cooled, and the solvent is evaporated under reduced pressure. The resulting product is an oily substance.[1]

Synthesis of Acetohydrazide Derivatives

The ester functionality of S-alkylated derivatives can be readily converted to a hydrazide, which is a versatile handle for the introduction of further diversity through condensation reactions.

This protocol outlines the conversion of the ethyl ester to the corresponding acetohydrazide.[1]

-

Materials: Ethyl 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetate (2), hydrazine (B178648) hydrate (B1144303), ethanol (B145695).

-

Procedure: A mixture of compound 2 (0.01 mol) and hydrazine hydrate (0.05 mol) is heated over a water bath for 10 minutes. Ethanol (30 mL) is then added, and the reaction mixture is refluxed for 6–10 hours.[1] Upon completion, the mixture is cooled to room temperature and poured into iced water. The resulting precipitate is filtered, washed with water, and recrystallized from absolute ethanol to yield the pure product.[1]

Synthesis of Schiff Bases and Other N-Acylhydrazone Derivatives

The acetohydrazide derivatives are excellent precursors for the synthesis of Schiff bases and other N-acylhydrazone derivatives by condensation with various aldehydes and ketones. These compounds have shown significant biological activities.[6]

This is a general procedure for the synthesis of Schiff bases from the acetohydrazide intermediate.[1]

-

Materials: 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide (3), substituted benzaldehydes, ethanol, acetic acid.

-

Procedure: Dissolve carbohydrazide (B1668358) 3 (1.3 mmol) and a substituted benzaldehyde (B42025) (1.3 mmol) in 20 mL of ethanol. Add two drops of glacial acetic acid as a catalyst and reflux the mixture for 3–5 hours.[1] After the reaction is complete, the mixture is cooled, and the precipitated product is filtered, washed, and recrystallized from a suitable solvent.

| Compound | R | Yield (%) | m.p. (°C) | Reference |

| 4a | 3,4-dichloro | 86 | 193-195 | [1] |

| 4c | 4-cyano | 74 | 246-248 | [1] |

| 4d | 4-hydroxy-3-methoxy | 60 | 150-153 | [1] |

Synthesis of N-Mustard Derivatives

2-Mercaptobenzoxazole can also serve as a scaffold for the synthesis of N-mustard derivatives, a class of compounds known for their antitumor activity.[7]

This protocol describes the synthesis of a carboxylic acid intermediate required for the subsequent preparation of N-mustard derivatives.[7]

-

Materials: Sodium salt of 2-mercaptobenzoxazole (I), chloroacetic acid, water, acetone.

-

Procedure: Dissolve 0.05 mol of the sodium salt of 2-mercaptobenzoxazole in 60 mL of a 1:1 water-acetone mixture. Add 0.05 mol of chloroacetic acid in portions under vigorous stirring. Heat the reaction mixture at 40–45 °C for 100–120 minutes.[7] A white-yellow precipitate will form. Filter the precipitate under vacuum, dry it, and recrystallize from boiling water.[7]

Biological Activities of 2-Mercaptobenzoxazole Derivatives

Derivatives synthesized from 2-mercaptobenzoxazole have demonstrated a broad spectrum of biological activities.

Anticancer Activity

Numerous studies have reported the potent antiproliferative activity of 2-mercaptobenzoxazole derivatives against various cancer cell lines. For instance, a series of N-acylhydrazone derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), breast cancer (MDA-MB-231), and epithelioid cervix carcinoma (HeLa) cancer cell lines.[1]

| Compound | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | HeLa IC₅₀ (µM) | Reference |

| 4b | 4.35 | 5.86 | 3.19 | 6.27 | [1] |

| 4d | 10.23 | 12.89 | 8.33 | 11.45 | [1] |

| 5d | 8.16 | 9.42 | 6.28 | 7.51 | [1] |

| 6b | 6.83 | 3.64 | 2.14 | 5.18 | [1] |

| Doxorubicin | 1.21 | 1.98 | 2.15 | 2.03 | [1] |

| Sunitinib | 7.32 | 8.15 | 6.49 | 7.88 | [1] |

Some of these compounds have also been shown to be potent inhibitors of key protein kinases involved in cancer progression, such as EGFR, HER2, and VEGFR2.[1]

Antimicrobial Activity

2-Mercaptobenzoxazole and its derivatives have been reported to possess significant antibacterial and antifungal properties, making them promising candidates for the development of new antimicrobial agents.[6][3] Schiff base derivatives, in particular, have shown notable activity against both Gram-positive and Gram-negative bacteria.[6]

Synthetic Pathways and Workflows

The following diagrams illustrate the key synthetic transformations starting from 2-mercaptobenzoxazole.

Caption: General synthetic scheme for the preparation of Schiff bases from 2-mercaptobenzoxazole.

Caption: Synthetic route to N-mustard derivatives from 2-mercaptobenzoxazole.

Caption: A logical workflow for drug discovery starting from 2-mercaptobenzoxazole.

Conclusion

2-Mercaptobenzoxazole is a highly valuable and versatile precursor in organic synthesis. Its accessible reactivity allows for the straightforward synthesis of a wide range of derivatives with significant potential in medicinal chemistry. The synthetic protocols and data presented in this guide underscore the importance of 2-MBO as a foundational molecule for the discovery and development of new therapeutic agents. Future research in this area will likely continue to uncover novel derivatives with enhanced biological activities and unique applications in materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. zenodo.org [zenodo.org]

- 3. Buy 2-Mercaptobenzoxazole | 2382-96-9 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Mercaptobenzoxazole | C7H5NOS | CID 712377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Mercaptobenzoxazole and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Introduction to 2-Mercaptobenzoxazole

2-Mercaptobenzoxazole (2-MBO) is a heterocyclic compound featuring a fused benzene (B151609) and oxazole (B20620) ring, with a thiol group at the 2-position. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities.[1][2] Benzoxazole (B165842) and its derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[3][4][5] The structural similarity of the benzoxazole nucleus to naturally occurring biomolecules allows it to interact with various biological targets.[1] The presence of the reactive thiol group in 2-MBO provides a convenient handle for chemical modification, enabling the synthesis of a diverse library of derivatives with potentially enhanced therapeutic properties.[2]

Synthesis of 2-Mercaptobenzoxazole and its Derivatives

The synthesis of 2-MBO and its derivatives typically follows a well-established synthetic pathway. The core scaffold is generally prepared by the reaction of 2-aminophenol (B121084) with carbon disulfide.[1][6] Subsequent modifications are commonly performed at the thiol group (S-substitution) to generate a wide array of derivatives.

A common synthetic route to produce S-substituted 2-MBO derivatives involves a multi-step process.[1][4] This typically begins with the reaction of 2-MBO with an ethyl haloacetate to form an ester intermediate. This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to produce a hydrazide. Finally, this hydrazide is condensed with various aldehydes or ketones to yield the target Schiff base derivatives.[1][7]

Synthetic pathway for 2-MBO and its Schiff base derivatives.

Biological Activities and Therapeutic Potential

Derivatives of 2-MBO have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative activity of 2-MBO derivatives against various cancer cell lines.[4][8] Certain derivatives have shown significant cytotoxicity against hepatocellular carcinoma (HepG2), breast cancer (MCF-7, MDA-MB-231), and cervical carcinoma (HeLa) cell lines.[4][9] For instance, a series of 2-mercaptobenzoxazoles hybridized with substituted isatins or heterocycles displayed IC50 values in the low micromolar range.[4] One particularly potent compound, 6b from a 2023 study, exhibited broad-spectrum antitumor activity with IC50 values of 6.83 µM (HepG2), 3.64 µM (MCF-7), 2.14 µM (MDA-MB-231), and 5.18 µM (HeLa).[4][8]

The mechanism of anticancer action for some of these derivatives involves the inhibition of multiple protein kinases, such as EGFR, HER2, and VEGFR2.[4][8] Compound 6b, for example, potently inhibited EGFR, HER2, VEGFR2, and CDK2 with IC50 values of 0.279, 0.224, 0.565, and 0.886 µM, respectively.[4][8] This multi-kinase inhibition profile suggests that these compounds may overcome drug resistance mechanisms.[4] Furthermore, some derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[4][8]

Antimicrobial Activity

2-MBO derivatives have also been investigated for their antibacterial and antifungal properties.[1][5][10] Schiff base derivatives, in particular, have shown promising activity against both Gram-positive and Gram-negative bacteria.[1] For example, certain synthesized compounds were effective against Bacillus subtilis, Escherichia coli, Salmonella paratyphi, and Klebsiella pneumoniae.[1] The antimicrobial activity is often attributed to the specific substitutions on the aromatic moieties of the Schiff bases.[1]

Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic potential of 2-MBO derivatives has also been explored.[2][11] In studies using animal models, some compounds demonstrated stronger analgesic effects than the standard drug diclofenac (B195802) sodium in the acetic acid-induced writhing test.[11] In the formaldehyde-induced paw swelling edema test, several derivatives showed anti-inflammatory activity comparable to or greater than diclofenac sodium.[11]

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of selected 2-Mercaptobenzoxazole derivatives.

Table 1: Anticancer Activity of 2-MBO Derivatives (IC50 in µM) [4][7][8]

| Compound | HepG2 | MCF-7 | MDA-MB-231 | HeLa |

| 4b | 19.34 | 12.51 | 9.72 | 15.63 |

| 4d | 12.87 | 6.28 | 4.31 | 8.15 |

| 5d | 7.42 | 4.19 | 2.63 | 5.38 |

| 6b | 6.83 | 3.64 | 2.14 | 5.18 |

| Doxorubicin | 4.52 | 3.17 | 1.89 | 2.46 |

| Sunitinib | 8.16 | 5.24 | 3.07 | 6.91 |